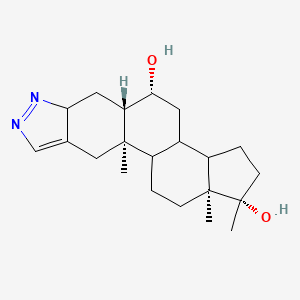
6-|A-Hydroxy Stanozolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-|A-Hydroxy Stanozolol is a derivative of the synthetic anabolic steroid stanozolol Stanozolol itself is derived from dihydrotestosterone and is known for its anabolic and androgenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-Hydroxy Stanozolol typically involves the hydroxylation of stanozolol. One common method is the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-|A-Hydroxy Stanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: 6-keto stanozolol, 6-carboxy stanozolol.
Reduction: Stanozolol.
Substitution: 6-halostanozolol, 6-alkylstanozolol.
Wissenschaftliche Forschungsanwendungen
6-|A-Hydroxy Stanozolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses, including treatment of muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.
Wirkmechanismus
6-|A-Hydroxy Stanozolol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6-position may enhance its binding affinity and selectivity for androgen receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stanozolol: The parent compound, known for its anabolic and androgenic effects.
Oxandrolone: Another anabolic steroid with a similar structure but different functional groups.
Methandienone: A potent anabolic steroid with a different mechanism of action.
Uniqueness
6-|A-Hydroxy Stanozolol is unique due to the presence of the hydroxyl group at the 6-position, which may enhance its chemical stability, binding affinity, and selectivity for androgen receptors. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar steroids.
Eigenschaften
IUPAC Name |
(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKQORXELDYSO-GCNCBIFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














